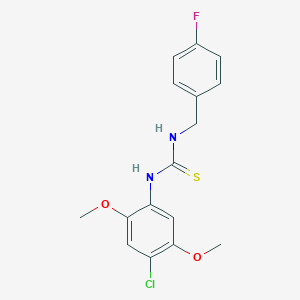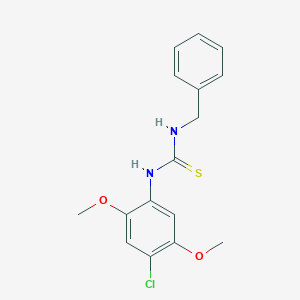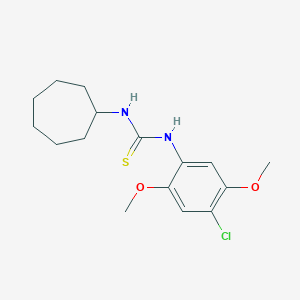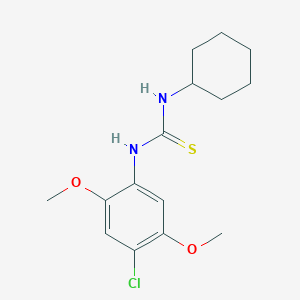
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, also known as DMTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTD is a triazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the induction of cellular stress responses. This compound has been shown to activate the MAPK/ERK signaling pathway and the JNK signaling pathway, both of which are involved in cell growth and proliferation. This compound has also been shown to induce the expression of heat shock proteins, which play a role in protecting cells from stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress and inflammation. This compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor that regulates the expression of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. This compound is stable under a range of conditions and can be easily dissolved in various solvents, making it suitable for use in a range of assays. This compound also has low toxicity, making it a safer alternative to other chemicals that may have adverse effects on cells or organisms. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain assays or applications.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine, including the development of more efficient synthesis methods, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability for research and potential applications. Another area of interest is the investigation of this compound's potential as a drug candidate, particularly in the areas of cancer and antimicrobial therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways and cellular processes.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can be synthesized using several methods, including the reaction of 3,4-dimethylaniline with cyanogen chloride and ammonium chloride, the reaction of cyanuric chloride with 3,4-dimethylaniline, and the reaction of 3,4-dimethylaniline with sodium azide and carbon disulfide. These methods yield this compound with varying yields and purity levels.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various fields, including as an antioxidant, anticancer agent, and antimicrobial agent. This compound has been shown to exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage in cells. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been investigated for its antimicrobial properties and has been shown to have activity against a range of bacterial and fungal strains.
Propriétés
Formule moléculaire |
C11H13N5 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-9(5-8(7)2)15-11-14-6-13-10(12)16-11/h3-6H,1-2H3,(H3,12,13,14,15,16) |
Clé InChI |
FFTYXCMVPQSLOV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=N2)N)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC=NC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B216445.png)
![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)






